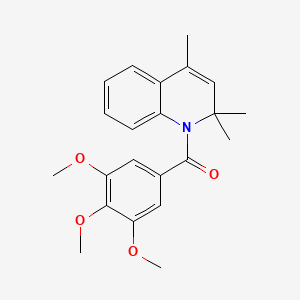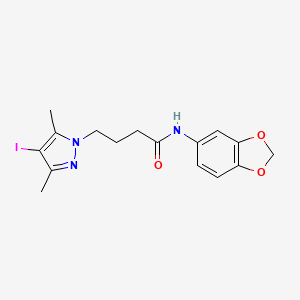![molecular formula C30H25Cl2N3OS B11047345 4-(3,4-Dichlorophenyl)-N~2~-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11047345.png)
4-(3,4-Dichlorophenyl)-N~2~-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorophenyl)-N~2~-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings, dichlorophenyl, methoxyphenyl, and phenyl groups, along with a tetrahydro-diazacyclopenta[CD]azulene core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 4-(3,4-Dichlorophenyl)-N~2~-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction typically requires a palladium catalyst, a base, and an appropriate solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
4-(3,4-Dichlorophenyl)-N~2~-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and materials science.
Biology: It has shown potential as an antimicrobial agent, with moderate activity against selected pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dichlorophenyl)-N~2~-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
4-(3,4-Dichlorophenyl)-N~2~-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide can be compared with other similar compounds, such as 4-(3,4-Dichlorophenyl)-N-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[CD]azulene-3-carbothioamide These compounds share structural similarities but differ in their functional groups and reactivity
Conclusion
This compound is a compound with diverse chemical reactivity and potential applications in various scientific fields. Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C30H25Cl2N3OS |
|---|---|
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H25Cl2N3OS/c1-36-22-13-11-21(12-14-22)33-29(37)28-27(19-7-3-2-4-8-19)23-9-5-6-16-34-26(18-35(28)30(23)34)20-10-15-24(31)25(32)17-20/h2-4,7-8,10-15,17-18H,5-6,9,16H2,1H3,(H,33,37) |
Clave InChI |
BTGNLNUAVRSTBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC(=C(C=C5)Cl)Cl)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Bromophenyl)-1-(4-chlorophenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11047267.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11047270.png)

![1-cycloheptyl-4-(3,4-difluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047276.png)
![11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11047278.png)
![5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B11047282.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11047288.png)
![6-(3-Chloro-2-fluorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047291.png)
![5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11047297.png)
![2,4-diamino-8-hydroxy-5-(3-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11047304.png)
![methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11047310.png)
![4-(4-methoxyphenyl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11047316.png)
![10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide](/img/structure/B11047320.png)
